

Synthesis of Calcium Bromide Dihydrate: A Laboratory Guide

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Compound of Interest

Compound Name: *Calcium bromide dihydrate*

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This technical guide provides a comprehensive overview of the laboratory synthesis of **calcium bromide dihydrate** ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$). It includes detailed experimental protocols, data presentation, and visualizations to facilitate understanding and replication of the synthesis process.

Introduction

Calcium bromide is a salt with significant applications in various fields, including as a dense brine in oil and gas drilling, as a dehydrating agent, and in medicine.^{[1][2][3][4][5]} In the laboratory, its synthesis is a fundamental inorganic preparation that can be achieved through several reaction pathways. This guide focuses on the reaction of calcium carbonate with hydrobromic acid, a common and straightforward method for producing high-purity calcium bromide.^{[1][2][3]} The subsequent controlled crystallization to obtain the dihydrate form is a critical step that will be detailed.

Reaction Stoichiometry and Physical Properties

The primary reaction for this synthesis is:



Table 1: Physical and Chemical Properties of Key Compounds

Compound	Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Solubility in Water
Calcium Carbonate	CaCO ₃	100.09	White solid	1339 (decomposes)	-	Insoluble
Hydrobromic Acid (48%)	HBr	80.91	Colorless to pale yellow liquid	-11	124	Miscible
Calcium Bromide	CaBr ₂	199.89	White hygroscopic solid	730	1815	143 g/100 mL at 20°C[1]
Calcium Bromide Dihydrate	CaBr ₂ ·2H ₂ O	235.92	Colorless crystalline solid	38[6]	810[7]	Highly soluble

Experimental Protocol

This protocol details the synthesis of **calcium bromide dihydrate** from calcium carbonate and hydrobromic acid.

Materials and Equipment

- Calcium carbonate (CaCO₃), high purity
- Hydrobromic acid (HBr), 48% aqueous solution
- Deionized water
- pH indicator strips or a pH meter
- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar

- Heating mantle or hot plate
- Buchner funnel and filter paper
- Vacuum flask
- Crystallizing dish
- Desiccator

Synthesis Procedure

- Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker of appropriate size and add a calculated amount of 48% hydrobromic acid.
- Addition of Calcium Carbonate: Slowly and portion-wise, add a stoichiometric amount of calcium carbonate to the stirring hydrobromic acid. The reaction is exothermic and will produce carbon dioxide gas, causing effervescence. Control the rate of addition to prevent excessive foaming.
- Neutralization and Impurity Removal: Continue adding calcium carbonate until the effervescence ceases. Check the pH of the solution. If the solution is acidic, add small amounts of calcium carbonate until the pH is neutral (pH ~7). To remove any potential carbonate impurities from the final solution, carefully add a few drops of dilute hydrobromic acid to make the solution slightly acidic (pH 1-3).[4][8] Gently heat the solution to about 60°C and stir for a short period to ensure all carbonate impurities are converted to carbon dioxide and expelled.[8][9]
- Filtration: Allow the solution to cool to room temperature. Filter the solution using a Buchner funnel and vacuum filtration to remove any unreacted calcium carbonate or other insoluble impurities.
- Concentration: Transfer the clear filtrate to a clean beaker and heat it gently to concentrate the solution. The goal is to create a supersaturated solution from which the **calcium bromide dihydrate** can crystallize upon cooling. The exact concentration will depend on the desired yield and crystallization conditions.

- Crystallization: Transfer the hot, concentrated solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. To promote the formation of the dihydrate, the cooling process can be controlled, and seeding with a small crystal of **calcium bromide dihydrate** can be beneficial. The dihydrate is known to crystallize from aqueous solutions. [\[10\]](#)
- Isolation and Drying of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities. Dry the crystals in a desiccator over a suitable drying agent.

Expected Yield and Purity

The theoretical yield of **calcium bromide dihydrate** should be calculated based on the limiting reactant. Actual yields may vary depending on the experimental conditions. Purity can be assessed using the characterization techniques outlined below.

Table 2: Representative Synthesis Data

Parameter	Value
Reactants	
Calcium Carbonate	Specify mass (g) and moles
Hydrobromic Acid (48%)	Specify volume (mL) and moles
Product	
Theoretical Yield of $\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$	Calculated mass (g)
Actual Yield of $\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$	Measured mass (g)
Percent Yield	$(\text{Actual Yield} / \text{Theoretical Yield}) \times 100\%$
Purity	>99% (analytical grade) [10]
Impurities (Typical Maximums)	
Chloride (Cl^-)	< 0.4% [10]
Sulfate (SO_4^{2-})	< 0.05% [10]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **calcium bromide dihydrate**.



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Caption: Workflow for the synthesis of **calcium bromide dihydrate**.

Characterization of Calcium Bromide Dihydrate

To confirm the identity and purity of the synthesized product, the following characterization techniques can be employed:

- Appearance: The product should be a white, crystalline solid.[7][11]
- Melting Point: The melting point of the dihydrate is reported to be around 38 °C.[6]
- Qualitative Analysis:
 - Flame Test for Calcium: A sample introduced to a flame should impart a characteristic orange-red color.
 - Precipitation Test for Bromide: Addition of silver nitrate solution to an aqueous solution of the product should yield a pale yellow precipitate of silver bromide.
- Spectroscopic and Analytical Techniques:
 - X-ray Diffraction (XRD): This technique can be used to confirm the crystal structure of the dihydrate.
 - Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods can be used to study the dehydration process and determine the water of hydration content.[12]

Safety Precautions

- Hydrobromic acid is corrosive and can cause severe skin burns and eye damage.^[8] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction of calcium carbonate with hydrobromic acid produces carbon dioxide gas, which can cause pressure buildup if the reaction is performed in a closed system. Ensure the reaction vessel is open to the atmosphere.
- The reaction is exothermic and can generate heat. Control the rate of addition of the reactants to manage the temperature.

By following this guide, researchers can successfully synthesize and characterize **calcium bromide dihydrate** in a laboratory setting.

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